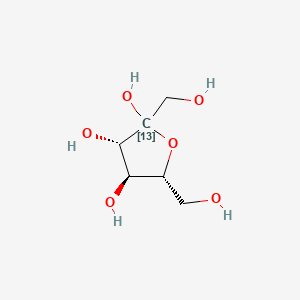
Itopride-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itopride-d6 Hydrochloride is a deuterium-labeled version of Itopride Hydrochloride . Itopride Hydrochloride, also known as HSR803, is a gastroprokinetic Benzamide derivative. It acts as an inhibitor of acetylcholinesterase (AChE) and dopamine D2 receptor . Itopride is indicated for the treatment of functional dyspepsia and other gastrointestinal conditions . It is a combined D2 receptor antagonist and acetylcholinesterase inhibitor .
Synthesis Analysis
The synthesis of Itopride Hydrochloride involves the development of a novel and environmentally friendly method for large-scale production .
Molecular Structure Analysis
The molecular formula of Itopride-d6 Hydrochloride is C20H27ClN2O4 . The molecular weight is 400.9 g/mol . The structure includes a benzamide derivative, which is a common structure in prokinetic drugs .
Chemical Reactions Analysis
Itopride Hydrochloride is a novel, synthesized, gastroprokinetic drug, which stimulates gastrointestinal motor activity through the synergistic effects of dopamine D2-receptor blockade and acetylcholinesterase inhibitors .
Physical And Chemical Properties Analysis
Itopride-d6 Hydrochloride has a molecular weight of 400.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 400.2035955 g/mol, and the monoisotopic mass is also 400.2035955 g/mol . The topological polar surface area is 60 Ų .
Wissenschaftliche Forschungsanwendungen
- Role of Itopride-d6 : Itopride-d6 Hydrochloride activates gastric motility by inhibiting acetylcholinesterase and exhibiting an antagonist effect on dopamine D2 receptors .
- Itopride-d6 Application : Researchers have developed mucoadhesive nanosized crystalline aggregates (NCs) of Itopride-d6 using thiolated polymers. These NCs can be delivered via the gastrointestinal, nasal, or pulmonary route to improve retention at specific sites .
Functional Dyspepsia
Mucoadhesive Nanocrystals
Wirkmechanismus
Target of Action
Itopride-d6 Hydrochloride primarily targets two key components in the body: the Acetylcholinesterase (AChE) enzyme and the Dopamine D2 receptor . The AChE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. The Dopamine D2 receptor, on the other hand, is involved in inhibiting the release of acetylcholine .
Mode of Action
Itopride-d6 Hydrochloride exhibits a dual mode of action. It acts as an antagonist to the Dopamine D2 receptor, thereby preventing the inhibitory effects on acetylcholine release . Concurrently, it inhibits the AChE enzyme, which prevents the degradation of acetylcholine . This dual action leads to an increase in acetylcholine concentration .
Pharmacokinetics
Itopride-d6 Hydrochloride exhibits a bioavailability of approximately 60% . It undergoes extensive hepatic metabolism, primarily N-oxidation, involving the Flavin-containing monooxygenase (FMO1 and FMO3) enzymes . The elimination half-life of Itopride-d6 Hydrochloride is approximately 5.7±0.3 hours . It is primarily eliminated via the kidneys, with 3.7–4.1% excreted as unchanged Itopride and 75.4–89.4% as Itopride N-oxide .
Result of Action
The primary result of Itopride-d6 Hydrochloride’s action is the alleviation of symptoms caused by reduced gastrointestinal motility. This includes conditions such as functional dyspepsia, characterized by symptoms like gastric “fullness”, discomfort, and possible pain . Itopride-d6 Hydrochloride has been shown to significantly improve these symptoms in patients with functional dyspepsia and motility disorders .
Action Environment
The action, efficacy, and stability of Itopride-d6 Hydrochloride can be influenced by various environmental factors. For instance, the pharmacokinetics of Itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of Itopride after oral administration
Safety and Hazards
Itopride Hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water and remove contaminated clothing and shoes .
Zukünftige Richtungen
Gastroretentive drug delivery systems (GRDDS) have attracted interest for the enhancement of absorption and bioavailability of some drugs . Itopride Hydrochloride, due to its narrow absorption window and short in vivo half-life, is expected to benefit from formulation in expanding gastroretentive tablets . This would increase its gastric residence, leading to decreased frequency of administration and increased patient compliance .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Itopride-d6 Hydrochloride involves the use of several chemical reactions to produce the final product.", "Starting Materials": [ "4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6 is reacted with thionyl chloride to form 4-Chloro-N-[2-(diethylamino)ethyl]benzamide-d6.", "Step 2: The product from step 1 is then reacted with sodium hydroxide to form N-[2-(diethylamino)ethyl]-4-hydroxybenzamide-d6.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form Itopride-d6 Hydrochloride.", "Step 4: The final product is purified by recrystallization from ethanol and drying over sodium sulfate." ] } | |
CAS-Nummer |
1346601-02-2 |
Molekularformel |
C20H27ClN2O4 |
Molekulargewicht |
400.933 |
IUPAC-Name |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |
InChI-Schlüssel |
ZTOUXLLIPWWHSR-TXHXQZCNSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Synonyme |
N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride; HSR-803-d6; HC-803-d6; Itax-d6; Ganaton-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



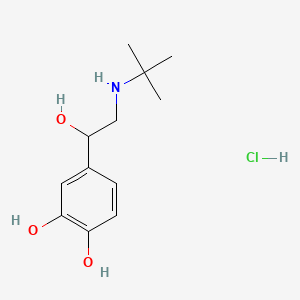

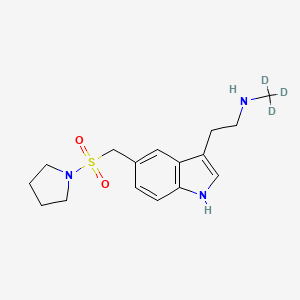

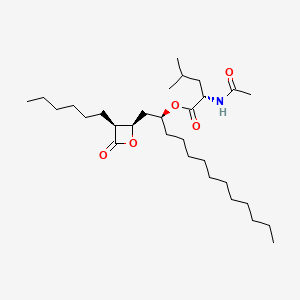


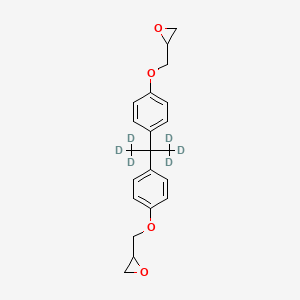
![D-[4-13C]Erythrose](/img/structure/B583604.png)

